4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(4-chloro-3-methoxyphenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-14-10-4-7(2-3-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODQJWDEFYSXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CNN=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,3-Dicarbonyl Precursors
A modified procedure involves transesterification of ethyl acetoacetate with 4-chloro-3-methoxybenzyl alcohol under anhydrous conditions at 100°C for 10 hours. The resulting 3-(4-chloro-3-methoxybenzoyl)propanoic acid ethyl ester is hydrolyzed under basic conditions to yield the corresponding 1,3-diketone.
Cyclization with Hydrazine
Treatment of the diketone with hydrazine hydrate in ethanol at 25°C for 30 minutes initiates cyclization, forming the pyrazole ring. Iodine (1.0 mmol) is subsequently added to aromatize the intermediate hydrozone, with the reaction heated to 40°C for 3 hours. Purification via silica gel chromatography (CH₂Cl₂/MeOH, 25:1) yields the target compound in 62–83%.
Sydnone-Based Cycloaddition with Dihaloalkenes
A robust method for introducing halogen and aryl groups involves [3+2] cycloaddition between sydnones and dihaloalkenes.
Preparation of 4-Chloro-3-methoxyphenyl Dihaloalkene
4-Chloro-3-methoxybenzaldehyde undergoes dibromination using triphenylphosphine (20 mmol) and CBr₄ (10 mmol) in CH₂Cl₂ at 0°C. The resultant 1-(2,2-dibromovinyl)-4-chloro-3-methoxybenzene is isolated in 85% yield after column chromatography (petroleum ether/EtOAc, 50:1).
Cycloaddition with 3-Arylsydnones
Heating a mixture of 3-(4-nitrophenyl)sydnone (0.3 mmol), dibromovinyl derivative (0.6 mmol), and Cs₂CO₃ (0.9 mmol) in xylene at 160°C for 16 hours facilitates cycloaddition. The reaction proceeds via a concerted mechanism, forming the pyrazole core with regioselective halogenation at the 4-position. Purification by flash chromatography (petroleum ether/EtOAc, 50:1) affords the product in 68–90% yield.
Post-functionalization of halogenated pyrazoles enables precise aryl group introduction.
Suzuki-Miyaura Coupling
4-Bromo-1H-pyrazole (0.2 mmol) reacts with (4-chloro-3-methoxyphenyl)boronic acid (0.4 mmol) in the presence of Pd(OAc)₂ (0.04 mmol), K₂CO₃ (0.4 mmol), and PPh₃ (0.08 mmol) in DMF at 140°C for 12 hours. The coupling installs the 4-chloro-3-methoxyphenyl group with >80% efficiency, confirmed by ¹H NMR (δ = 7.30–8.35 ppm for aromatic protons).
Hydroxamic Acid-Mediated Cyclization
This approach leverages protected hydroxamic acids to direct pyrazole formation.
Alkylation and Coupling
3-Benzoylpropionic acid ester derivatives are alkylated with methyl bromoacetate, followed by deprotection under acidic conditions. Coupling with benzylhydroxylamine introduces the hydroxamic acid moiety, which cyclizes upon treatment with hydrazine monohydrate in refluxing ethanol.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole exhibits potent anticancer properties. For instance, derivatives of this compound have been evaluated for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division. In vitro tests showed significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5o | MCF-7 | 0.08 | Tubulin polymerization inhibition |
| 5o | SiHa | 0.15 | Tubulin polymerization inhibition |
| 5o | PC-3 | 0.10 | Tubulin polymerization inhibition |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored through various assays. Compounds derived from this pyrazole have shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, a study reported that certain derivatives exhibited comparable anti-inflammatory activity to established drugs like diclofenac .
Table 2: Anti-inflammatory Activity of Pyrazole Derivatives
Synthesis Techniques
The synthesis of this compound can be achieved through various methods, including the Vilsmeier-Haack reaction, which allows for the formylation of aromatic compounds . This method has been utilized to create derivatives with enhanced biological activity.
Table 3: Synthesis Methods and Yields
| Method | Yield (%) | Comments |
|---|---|---|
| Vilsmeier-Haack | 48 | Effective for formylation |
| Condensation Reaction | 65 | High yield for substituted pyrazoles |
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal investigated the effects of a series of triarylpyrazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound displayed significant antiproliferative activity, leading to further exploration in clinical settings .
Case Study 2: Anti-inflammatory Evaluation
Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives in vivo. The findings suggested that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs), with reduced side effects .
Mechanism of Action
The mechanism of action of 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole with structurally related pyrazole derivatives:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The trifluoromethyl group in the compound from enhances lipophilicity and metabolic stability, making it effective as a herbicide. Styryl groups (e.g., in ) introduce extended conjugation, improving antibacterial activity through enhanced membrane interaction.
Biological Activity :
- Chloro and methoxy substituents are associated with anti-inflammatory activity in pyrazole derivatives (e.g., prostaglandin inhibition in ).
- Long alkoxy chains (e.g., decyloxy in ) improve lipid solubility, enhancing bioavailability in hydrophobic environments.
Synthetic Accessibility :
- Copper-catalyzed reactions in ionic liquids (e.g., ) offer green chemistry routes for pyrazole synthesis.
- Intermediate synthesis methods (e.g., chloromethyl pyrazole derivatives in ) are critical for functionalizing the pyrazole core.
Structural and Crystallographic Insights
- Crystal Structure Validation : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining pyrazole derivatives, ensuring accurate structural determination .
- Ring Puckering: Pyrazole derivatives often exhibit non-planar conformations, influencing binding to biological targets. General puckering coordinates (amplitude and phase) help quantify these deviations .
Biological Activity
4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting important data tables and case studies.
Chemical Structure and Synthesis
The compound this compound has a distinctive structure characterized by a pyrazole ring substituted with a chloromethoxy phenyl group. The synthesis typically involves the reaction of appropriate phenolic and pyrazole precursors under controlled conditions. Various synthetic routes have been explored to enhance yield and purity, including the use of different solvents and catalytic systems.
Anticancer Activity
Several studies have investigated the anticancer properties of pyrazole derivatives, including this compound. Notably, one study demonstrated that related pyrazole compounds exhibited significant inhibitory effects on glioblastoma cell lines. The compound was shown to inhibit kinase AKT2/PKBβ, a critical pathway in glioma malignancy, suggesting its potential as a therapeutic agent against this aggressive cancer type .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Target Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4j (related) | Glioblastoma | <10 | AKT2/PKBβ inhibition |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
In addition to its anticancer properties, pyrazole derivatives have been evaluated for their anti-inflammatory effects. One study reported that certain pyrazole compounds exhibited significant inhibition of paw edema in animal models, outperforming standard anti-inflammatory drugs like indomethacin . This suggests that this compound may also possess valuable anti-inflammatory properties.
Table 2: Anti-inflammatory Activity Comparison
| Compound | % Inhibition of Edema | Reference Drug Comparison |
|---|---|---|
| 6b (related) | 85.23 ± 1.92 | Indomethacin (72.99%) |
| This compound | TBD | TBD |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. For instance, the inhibition of AKT2/PKBβ signaling is particularly relevant in cancer therapy, as this pathway is often dysregulated in tumor cells. The compound may also modulate inflammatory pathways, although further studies are needed to elucidate the precise mechanisms involved.
Case Study: Glioblastoma Treatment
A significant case study examined the effects of related pyrazole compounds on glioblastoma stem cells. The study found that these compounds inhibited neurosphere formation and induced apoptosis in cancer cells while showing minimal toxicity to non-cancerous cells . This highlights the therapeutic potential of pyrazole derivatives in targeting malignant tumors effectively.
Research Findings: Structure-Activity Relationships
Research has also focused on understanding the structure-activity relationships (SAR) of pyrazole derivatives. It was observed that electron-donating groups, such as methoxy substituents, enhance biological activity compared to electron-withdrawing groups . This insight is crucial for the design of more potent analogs.
Q & A
Q. What are the common synthetic routes for 4-(4-Chloro-3-methoxyphenyl)-1H-pyrazole and its derivatives?
Methodological Answer: The compound is typically synthesized via cyclization of precursor hydrazines with β-ketoesters or β-diketones. For example, intermediates like 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride can be generated through sequential cyclization, formylation, oxidation, and acylation steps . Modifications at the 1H-pyrazole core often involve nucleophilic substitution or coupling reactions. For instance, Mannich reactions with diaza-crown ethers under mild conditions (e.g., THF/water, 50°C) yield functionalized derivatives in high yields (~98%) . Purification commonly employs column chromatography with gradients of ethyl acetate/petroleum ether .
Q. How is NMR spectroscopy utilized in characterizing the structure of this compound?
Methodological Answer: ¹H and ¹³C NMR are critical for confirming substitution patterns and regiochemistry. For example, in derivatives like (Z)-4-(4-Chlorostyryl)-3(5)-(2-decyloxyphenyl)-1H-pyrazole, distinct δH shifts for aromatic protons (6.8–7.8 ppm) and alkyl chains (0.8–4.3 ppm) validate structural assignments . Integration ratios and coupling constants (e.g., J = 16 Hz for trans-styryl protons) further confirm stereochemistry. Multiplicity patterns (singlets for para-substituted aryl groups) help distinguish positional isomers .
Q. What preliminary assays are used to evaluate the bioactivity of this compound?
Methodological Answer: Antimicrobial activity is screened via agar diffusion or broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) . For pharmacological evaluation, compounds are tested in enzyme inhibition assays (e.g., carbonic anhydrase isoforms) or receptor-binding studies (e.g., cannabinoid receptors) using radioligand displacement . IC₅₀ values are calculated from dose-response curves, with positive controls (e.g., acetazolamide for carbonic anhydrase) ensuring assay validity .
Advanced Research Questions
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer: Challenges include disorder in flexible substituents (e.g., alkoxy chains) and twinning in crystals. Using SHELXL for refinement, anisotropic displacement parameters (ADPs) are applied to non-H atoms, while H atoms are placed geometrically . High-resolution data (<1 Å) improves electron density maps. For twinned data, the HKLF5 format in SHELXL enables twin-law corrections (e.g., BASF parameter optimization) . Validation tools like PLATON (ADDSYM) check for missed symmetry, and R₁ values <0.05 ensure reliability .
Q. How can researchers resolve contradictions in bioactivity data across different substituent modifications?
Methodological Answer: Discrepancies often stem from steric effects or electronic perturbations. For example, trifluoromethyl groups at the 3-position enhance carbonic anhydrase inhibition (IC₅₀ = 12 nM) due to increased electronegativity, while bulkier substituents reduce activity . Multivariate analysis (e.g., PCA or QSAR models) correlates substituent parameters (Hammett σ, π) with bioactivity . Orthogonal assays (e.g., SPR for binding kinetics vs. functional cAMP assays) validate target engagement .
Q. What strategies optimize reaction yields for triazole-pyrazole hybrids?
Methodological Answer: Click chemistry (CuAAC) using copper sulfate/sodium ascorbate in THF/water (1:1) at 50°C for 16 hours achieves >60% yields for triazole conjugates . Microwave-assisted synthesis reduces reaction times (1–2 hours) and improves regioselectivity. Protecting groups (e.g., tosyl) prevent side reactions during heterocycle formation . Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane) removes Cu residues .
Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?
Methodological Answer: Graph-set analysis (e.g., Etter’s rules) identifies recurring motifs like R₂²(8) dimers from N–H···O or O–H···N interactions . For example, the phenol group in 4-Chloro-2-(1H-pyrazol-3-yl)phenol forms intermolecular O–H···N bonds (2.85 Å), stabilizing layered packing . Hirshfeld surface analysis (CrystalExplorer) quantifies contact contributions (e.g., H···Cl vs. H···π), guiding cocrystal design for enhanced solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
